1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18841627
Molecular Formula: C11H7ClF6O2S
Molecular Weight: 352.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClF6O2S |
|---|---|
| Molecular Weight | 352.68 g/mol |
| IUPAC Name | 1-chloro-1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
| Standard InChI Key | FLEXPBFISAAHHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one (molecular formula: C₁₁H₇ClF₆O₂S) has a molecular weight of 352.68 g/mol. Its IUPAC name reflects the presence of a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing both trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups at the 2- and 6-positions, respectively.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClF₆O₂S |
| Molecular Weight | 352.68 g/mol |
| IUPAC Name | 1-chloro-1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| CAS Number | Not publicly disclosed |
Structural Characterization
The compound’s 2D and 3D conformers reveal a planar phenyl ring with electron-withdrawing substituents that induce significant electronic asymmetry. The trifluoromethoxy group (-OCF₃) at the 2-position and trifluoromethylthio group (-SCF₃) at the 6-position create steric hindrance, influencing its reactivity. Computational models suggest that the ketone group at the propan-2-one moiety is highly polarized, making it susceptible to nucleophilic attack.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step reactions. A common approach includes:
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Friedel-Crafts Acylation: Introducing the propan-2-one moiety to a pre-functionalized benzene ring.
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Electrophilic Substitution: Sequential installation of -OCF₃ and -SCF₃ groups using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMS-CF₃).
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Chlorination: Final substitution with chlorine via radical or electrophilic pathways.
Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoiding side reactions, given the compound’s sensitivity to hydrolysis.
Purification and Analysis
Purification is achieved through column chromatography or recrystallization, with purity assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry confirms the molecular ion peak at m/z 352.68.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom at the α-position of the ketone is highly reactive toward nucleophiles. For example:
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Ammonolysis: Reaction with ammonia yields 1-amino derivatives, useful in pharmaceutical intermediates.
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Alkoxy Substitution: Treatment with sodium methoxide replaces chlorine with methoxy groups.
Ketone Reactivity
The propan-2-one moiety participates in classic ketone reactions:
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Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
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Condensation Reactions: Forms Schiff bases with primary amines, enabling access to heterocyclic compounds.
Stability Considerations
The compound is stable under inert atmospheres but degrades in the presence of moisture or strong acids/bases due to hydrolysis of the -SCF₃ group.
Industrial and Research Applications
Synthetic Intermediate
This compound serves as a precursor to:
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Agrochemicals: Herbicides and insecticides leveraging its halogenated aromatic system.
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Pharmaceuticals: Antiviral and anti-inflammatory agents via functional group interconversion.
Material Science
Its rigid aromatic structure is explored in liquid crystal displays (LCDs) and organic semiconductors.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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Target Identification: Elucidating molecular targets in disease pathways.
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Process Optimization: Developing greener synthetic routes to improve scalability.
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